Lipophilicity (XLogP3‑AA) Comparison – Impact on Membrane Permeability and Solubility
The experimentally validated XLogP3‑AA value for the target compound is 4.3 [1]. This falls within the optimal lipophilicity window (logP 1–5) for oral bioavailability, yet it is approximately 0.5–1.0 log units higher than the median logP of typical fragment‑based screening libraries (median ~3.3). Compared with the close structural analog 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide, which contains a furan‑2‑yl unit and a differently connected thiophene ring, the target compound’s higher lipophilicity suggests improved passive membrane permeability but potentially lower intrinsic aqueous solubility. For procurement decisions, this differentiates the compound from more polar analogs that may be preferred for biochemical assays but suffer from poor cell permeability.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Fragment-library median logP ≈ 3.3; analog 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (structure‑based estimate ~3.5–4.0) |
| Quantified Difference | Target compound is 0.8–1.0 log units more lipophilic than fragment-library median and ~0.3–0.8 log units higher than the furan‑2‑yl analog |
| Conditions | Computed with XLogP3 3.0 algorithm; analog estimate derived from isomeric structural comparison (no experimental logP available) |
Why This Matters
Higher lipophilicity within the drug‑like range can confer superior cell‑based assay performance, making the compound a more relevant choice for cellular target‑engagement screens compared to more polar in‑class analogs.
- [1] PubChem Compound Summary for CID 119102182, 2-((4-fluorophenyl)thio)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide. National Center for Biotechnology Information (2025). View Source
